![molecular formula C8H6N2O B13103468 Oxepino[2,3-D]pyrimidine CAS No. 36338-06-4](/img/structure/B13103468.png)
Oxepino[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxepino[2,3-D]pyrimidine is a heterocyclic compound that features a fused ring system combining an oxepine and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxepino[2,3-D]pyrimidine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Another approach involves the use of metal-organic frameworks as catalysts to facilitate the condensation reactions .
Industrial Production Methods
the use of scalable catalytic processes and solvent-free conditions are likely to be explored for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxepino[2,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form oxepino derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxepino derivatives, while substitution reactions can introduce various functional groups onto the fused ring system .
Scientific Research Applications
Oxepino[2,3-D]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Oxepino[2,3-D]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are essential for cancer cell growth and survival . This inhibition leads to the induction of apoptosis and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Oxepino[2,3-D]pyrimidine can be compared with other fused pyrimidine derivatives such as:
- Pyrazolo[3,4-D]pyrimidine
- Pyrido[2,3-D]pyrimidine
- Quinazoline
- Furo[2,3-D]pyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its unique fused ring system that combines an oxepine and a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
CAS No. |
36338-06-4 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
oxepino[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-4-11-8-7(3-1)5-9-6-10-8/h1-6H |
InChI Key |
QEIHGQHPVPXWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN=C2OC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)
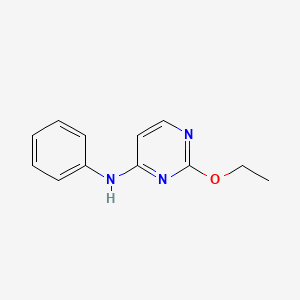
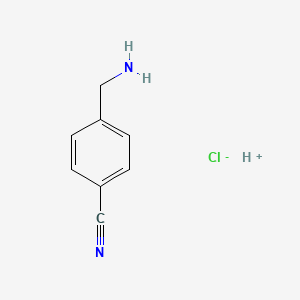
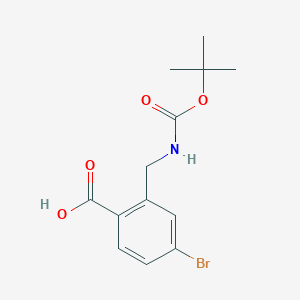
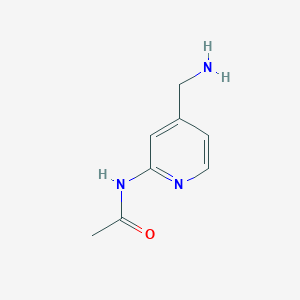
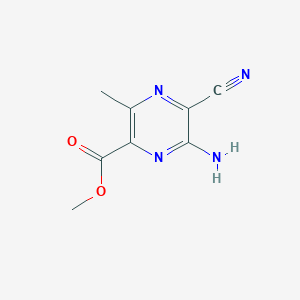
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13103410.png)
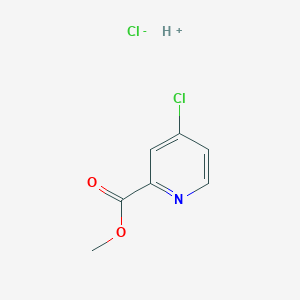
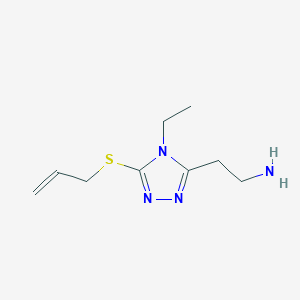
![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)
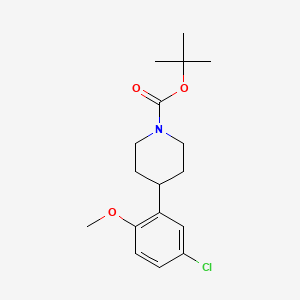
![4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B13103450.png)

